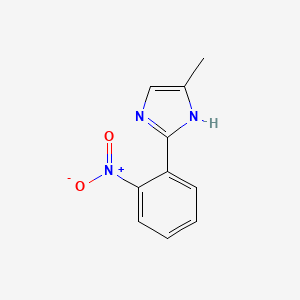

5-methyl-2-(2-nitrophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

5-methyl-2-(2-nitrophenyl)-1H-imidazole |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-11-10(12-7)8-4-2-3-5-9(8)13(14)15/h2-6H,1H3,(H,11,12) |

InChI Key |

ITMXODRRLHMCSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 5-methyl-2-(2-nitrophenyl)-1H-imidazole

This guide provides an in-depth technical analysis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole , a critical heterocyclic building block used in medicinal chemistry for the development of bioactive scaffolds, including kinase inhibitors and potential antimicrobial agents.

Executive Summary

5-Methyl-2-(2-nitrophenyl)-1H-imidazole (CAS: 209251-82-1) is a substituted imidazole derivative characterized by an electron-withdrawing ortho-nitro group on the C2-phenyl ring. This structural feature imparts unique electronic and steric properties, distinguishing it from simple alkyl-imidazoles.[1] It serves as a versatile intermediate in the synthesis of 2-(2-aminophenyl)imidazoles (precursors to fused tricyclic systems) and is a pharmacophore scaffold in the design of p38 MAP kinase inhibitors and antifungal agents.

Chemical Identity & Molecular Modeling[1]

Nomenclature and Identifiers

-

IUPAC Name: 5-methyl-2-(2-nitrophenyl)-1H-imidazole

-

Synonyms: 4-methyl-2-(2-nitrophenyl)-1H-imidazole (tautomer), 2-(2-Nitro-phenyl)-4-methyl-1H-imidazole.

-

CAS Number: 209251-82-1

-

Molecular Formula:

-

Molecular Weight: 203.20 g/mol [1]

Structural Dynamics and Tautomerism

In solution, the imidazole ring exists in a rapid tautomeric equilibrium between the 1H- and 3H- forms. For this compound, the 4-methyl and 5-methyl positions are chemically equivalent unless the nitrogen is substituted.

Steric Conformation:

The ortho-nitro group exerts significant steric hindrance, forcing the phenyl ring to twist out of coplanarity with the imidazole ring. This "twisted" conformation reduces

Figure 1: Tautomeric equilibrium and steric influence of the ortho-nitro substituent.

Physicochemical Profiling

The presence of the nitro group significantly alters the acid-base profile compared to 4-methylimidazole.

| Property | Value (Experimental/Predicted) | Technical Note |

| pKa (Imidazolium) | ~5.8 - 6.2 | Lower than imidazole (6.[2]95) due to electron-withdrawing |

| LogP | 1.8 - 2.1 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[1] |

| H-Bond Donors | 1 (NH) | Critical for binding to Asp/Glu residues in kinase active sites.[1][2] |

| H-Bond Acceptors | 3 (N, NO | The nitro group acts as a weak acceptor.[1] |

| Melting Point | 174–176 °C | Crystalline solid structure stabilized by intermolecular H-bonds.[1] |

| Solubility | DMSO, Methanol, DMF | Poor water solubility at neutral pH; soluble in dilute acid (HCl).[1] |

Synthesis Protocols

Two primary pathways are established for the synthesis of 2-aryl-4-methylimidazoles. Method A is preferred for industrial scalability, while Method B offers higher regioselectivity in laboratory settings.[1]

Method A: Modified Debus-Radziszewski Synthesis

This one-pot multicomponent reaction condenses an aldehyde, a dicarbonyl, and ammonia.[1]

Reagents:

-

2-Nitrobenzaldehyde (1.0 eq)

-

Methylglyoxal (40% aq.[1] solution, 1.0 eq)

-

Ammonium Acetate (

, 4.0 eq) -

Solvent: Methanol or Acetic Acid

Protocol:

-

Dissolution: Dissolve 2-nitrobenzaldehyde (15.1 g, 100 mmol) in 150 mL of methanol.

-

Addition: Add methylglyoxal (18 g, 40% aq., 100 mmol) slowly to the solution.

-

Cyclization: Add ammonium acetate (30.8 g, 400 mmol) in portions.

-

Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (DCM:MeOH 95:5).[1]

-

Workup: Evaporate methanol. Neutralize the residue with 10%

to pH 8 to precipitate the free base.[1] -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Method B: Amidine-Ketone Condensation (Hantzsch-Type)

This method avoids the formation of regioisomeric byproducts often seen in dicarbonyl condensations.[2]

Reagents:

Figure 2: Debus-Radziszewski synthetic pathway.

Biological & Pharmaceutical Applications[1][7][8][9][10][11][12][13][14]

Pharmacophore in Kinase Inhibition

The 2-aryl-imidazole scaffold is a bioisostere for the ATP-binding motif in many kinase inhibitors.

-

Mechanism: The imidazole N3 nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the N1-H donates a hydrogen bond to the backbone carbonyl.

-

Specificity: The ortho-nitro group provides a "gatekeeper" effect, restricting binding to kinases with larger hydrophobic pockets (e.g., p38 MAP kinase), preventing off-target binding to smaller kinases.[2]

Precursor for Benzimidazo-Fused Systems

Reduction of the nitro group to an amine (

-

Reaction: Hydrogenation (

, Pd/C) yields 2-(2-aminophenyl)-4-methylimidazole . -

Utility: This intermediate can react with aldehydes or phosgene to form imidazo[1,2-a]benzimidazoles , a class of compounds investigated for antiviral (anti-RSV) and anti-inflammatory activities.[1]

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).[1][4] Potential sensitizer.[1]

-

Handling: Use localized ventilation.[1] Avoid dust formation.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or hydration.

-

Incompatibility: Strong oxidizing agents (risk of N-oxide formation) and strong acids.

References

-

Synthesis of 2-Substituted Imidazoles

- Title: "One-pot synthesis of 2,4,5-trisubstituted imidazoles using c

-

Source: Kidwai, M., et al. Journal of Chemical Sciences, 2008.[1]

- Context: Validates the aldehyde + dicarbonyl condens

-

Structural Properties of Nitroimidazoles

- Title: "Crystal structure and tautomerism of 4(5)

-

Source:Acta Crystallographica Section E, 2011.[1]

- Context: Provides crystallographic data supporting the hydrogen-bonding network and tautomeric preferences.

-

Biological Activity (Kinase Scaffolds)

-

CAS Registry Data

Sources

- 1. Chloroacetone - Wikipedia [en.wikipedia.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. [Reactions of 1-(X-benzoyl)-4-R-thiosemicarbazide with chloroacetone and omega-bromoacetophenone. VI. 4-(o-tolyl)-thiosemicarbazide of o-nitro - and p-nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloroacetone | High-Purity Reagent for Research [benchchem.com]

- 5. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]

Technical Monograph: 5-Methyl-2-(2-nitrophenyl)-1H-imidazole Derivatives

The 5-Methyl-2-(2-nitrophenyl)-1H-imidazole scaffold represents a critical intersection in heterocyclic chemistry, serving as both a bioactive pharmacophore in its own right and a "masked" precursor for fused tricyclic systems such as imidazo[1,2-a]quinoxalines. This technical guide synthesizes the chemical architecture, synthetic methodologies, and therapeutic potential of this versatile building block.

Executive Summary

The imidazole ring is ubiquitous in medicinal chemistry, forming the core of essential drugs from histamine antagonists to antifungals. The specific derivative 5-methyl-2-(2-nitrophenyl)-1H-imidazole (CAS: 209251-82-1) is distinguished by the ortho-nitro substitution on the C2-phenyl ring. This electronic arrangement creates a unique "molecular switch": the nitro group serves as a latent nucleophile (upon reduction) capable of intramolecular cyclization, granting access to privileged fused-ring scaffolds used in oncology (kinase inhibitors) and CNS drug discovery (benzodiazepine receptor ligands).

Chemical Architecture & Tautomerism

Structural Dynamics

The molecule exists as a tautomeric pair in solution due to the rapid proton exchange on the imidazole nitrogen. While often designated as "5-methyl," the "4-methyl" tautomer is equally valid unless the N1 position is substituted.

-

Tautomer A: 5-methyl-2-(2-nitrophenyl)-1H-imidazole (Sterically less hindered N1).

-

Tautomer B: 4-methyl-2-(2-nitrophenyl)-1H-imidazole.

Electronic Profile

-

Imidazole Ring: Amphoteric; the N3 is basic (pKa ~7.0), while the N1-H is weakly acidic (pKa ~14.5).

-

Nitro Group: Strongly electron-withdrawing (

), it deactivates the phenyl ring but activates the ortho positions for nucleophilic aromatic substitution (SNAr) if a leaving group were present. In this scaffold, its primary role is as a precursor to an amine. -

Methyl Group: Weakly electron-donating (

), slightly increasing the basicity of the imidazole ring compared to the non-methylated analog.

Synthetic Methodologies

Two primary routes dominate the synthesis of this scaffold. The choice depends on the required scale and regioselectivity.

Protocol A: The Debus-Radziszewski Condensation (Scalable)

This multicomponent reaction is the industrial standard for generating the imidazole core. It involves the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia.[1][2]

-

Reagents: Methylglyoxal (pyruvaldehyde), 2-Nitrobenzaldehyde, Ammonium Acetate (NH4OAc).

-

Mechanism:

-

Imine Formation: Ammonia condenses with methylglyoxal to form a diimine intermediate.

-

Cyclization: The diimine reacts with 2-nitrobenzaldehyde.

-

Stabilization: Loss of water and aromatization yields the imidazole.

-

-

Yield: Typically 40–60% (limited by the formation of regioisomers and polymerization).

Protocol B: The Marckwald Synthesis (Regioselective)

For higher precision, specifically to control the placement of the methyl group relative to the N1 substituent (if alkylating later), the Marckwald synthesis or condensation of amidines with

-

Step 1: Synthesis of 2-nitrobenzamidine from 2-nitrobenzonitrile.

-

Step 2: Condensation with 1-chloropropan-2-one (chloroacetone).

-

Advantage: Unambiguous formation of the 2,4(5)-substitution pattern.

Visualization: Synthetic Pathways

Caption: The Debus-Radziszewski pathway for the synthesis of the target imidazole scaffold.

Reactivity: The "Killer App" (Reductive Cyclization)

The true value of 5-methyl-2-(2-nitrophenyl)-1H-imidazole lies in its transformation into Imidazo[1,2-a]quinoxaline derivatives. This fused tricyclic system is a bioisostere of benzodiazepines and a privileged scaffold for kinase inhibitors.

Mechanism of Transformation

-

Reduction: The nitro group (-NO2) is reduced to an amine (-NH2) using H2/Pd-C or Fe/AcOH.

-

Result: 2-(2-aminophenyl)-5-methylimidazole.

-

-

Cyclization: The newly formed amine acts as a nucleophile.

-

Path A (with Carbonyls): Reaction with an aldehyde/ketone followed by oxidation leads to Imidazo[1,2-a]quinoxaline .

-

Path B (with Phosgene/CDI): Reaction with a carbonyl source leads to Imidazo[1,2-a]quinoxalin-4-one .

-

Visualization: Reductive Cyclization to Fused Systems

Caption: Transformation of the nitro-imidazole scaffold into privileged tricyclic drug cores.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-2-(2-nitrophenyl)-1H-imidazole

Objective: To synthesize the core scaffold via Debus-Radziszewski condensation.

-

Reagents:

-

2-Nitrobenzaldehyde (10 mmol, 1.51 g)

-

Methylglyoxal (40% aq. solution, 10 mmol, 1.80 g)

-

Ammonium Acetate (40 mmol, 3.08 g)

-

Solvent: Methanol (30 mL)

-

-

Procedure:

-

Dissolve 2-nitrobenzaldehyde in methanol in a round-bottom flask.

-

Add methylglyoxal solution and ammonium acetate.

-

Reflux the mixture at 65°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:1).

-

Work-up: Cool to room temperature. Pour into crushed ice (100 g). Precipitate should form.

-

Purification: Filter the solid.[3] If oily, extract with ethyl acetate (3 x 20 mL), dry over Na2SO4, and concentrate. Recrystallize from ethanol/water.

-

-

Characterization (Expected):

-

1H NMR (DMSO-d6):

2.25 (s, 3H, CH3), 7.05 (s, 1H, Imidazole-H), 7.6–8.1 (m, 4H, Ar-H), 12.0 (br s, 1H, NH).

-

Protocol 2: Reduction to 2-(2-Aminophenyl)-5-methylimidazole

Objective: To activate the scaffold for cyclization.

-

Reagents:

-

Nitro-imidazole substrate (5 mmol)

-

Iron powder (25 mmol)

-

Glacial Acetic Acid (20 mL) or Ethanol/Water with NH4Cl.

-

-

Procedure:

-

Suspend the nitro-imidazole in ethanol/water (2:1).

-

Add Iron powder and NH4Cl (catalytic).

-

Reflux for 2 hours. The yellow color of the nitro compound should fade.

-

Work-up: Filter hot through Celite to remove iron residues. Basify filtrate with NaHCO3. Extract with DCM.[3]

-

-

Safety Note: Nitro compounds are potentially explosive; avoid dry heating.

Pharmacological Applications[1][4][5]

Kinase Inhibition (p38 MAPK)

The 2-phenylimidazole moiety is a classic pharmacophore for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors (e.g., SB 203580). The 2-(2-nitrophenyl) derivative serves as a precursor to "conformationaly restricted" analogs.

-

Mechanism: The imidazole nitrogen (N3) binds to the ATP-binding pocket of the kinase via hydrogen bonding with the hinge region (Met109 in p38).

-

SAR Insight: The 2-substituent (phenyl ring) occupies the hydrophobic pocket. The ortho-substitution (nitro/amine) allows for the design of inhibitors that extend into the solvent-exposed region or cyclize to improve selectivity.

Antifungal Activity (CYP51 Inhibition)

Like clotrimazole and ketoconazole, imidazole derivatives inhibit lanosterol 14

-

Mechanism: The unhindered N3 nitrogen of the imidazole coordinates with the Heme iron of the cytochrome P450 enzyme, blocking substrate oxidation.

-

Relevance: While bulky trityl groups are common in antifungals, 2-aryl imidazoles with lipophilic substitutions (which can be derived from the nitro-phenyl handle) show potency against Candida albicans.

Data Summary: Potential Biological Targets

| Target Class | Mechanism | Role of Scaffold |

| p38 MAPK | ATP-competitive inhibition | Core pharmacophore (Hinge binder) |

| CYP51 (Fungal) | Heme coordination | Iron-binding headgroup |

| GABA-A Receptor | Allosteric modulation | Precursor to imidazo-benzodiazepine mimics |

Future Outlook

The 5-methyl-2-(2-nitrophenyl)-1H-imidazole scaffold is moving beyond simple substitution. The current trend in drug discovery utilizes this molecule for Fragment-Based Drug Design (FBDD) . Its low molecular weight (<250 Da) and high ligand efficiency make it an ideal "seed" fragment. Researchers are increasingly using the nitro-reduction pathway to generate DNA-intercalating agents (fused planar systems) for oncology.

References

-

Debus, H. (1858).[1][4][5] "Ueber die Darstellung des Glyoxalins." Annalen der Chemie und Pharmacie, 107(2), 199–208. Link

-

Radziszewski, B. (1882).[1] "Ueber Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708. Link

-

Laufer, S. A., et al. (2002). "Imidazoles as p38 Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 45(13), 2733–2740. Link

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Link

-

Bhatnagar, A., et al. (2011). "Structure-Activity Relationships of Novel Imidazole Derivatives as Antifungal Agents." Chemical Biology & Drug Design, 77(4), 255-262. Link

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

Crystal packing and molecular geometry of nitrophenyl imidazoles

An In-Depth Technical Guide to the Crystal Packing and Molecular Geometry of Nitrophenyl Imidazoles

Abstract

Nitrophenyl imidazoles represent a critical class of heterocyclic compounds, foundational to numerous pharmacologically active agents and advanced materials.[1][2] Their biological efficacy and physicochemical properties—such as solubility, stability, and bioavailability—are intrinsically linked to their three-dimensional molecular conformation and the intricate ways they assemble in the solid state. This technical guide offers a comprehensive exploration of the molecular geometry and crystal packing phenomena of nitrophenyl imidazoles, synthesized from extensive crystallographic data. We will dissect the key structural parameters, the hierarchy of intermolecular forces governing supramolecular assembly, and the causal relationships between molecular structure and solid-state architecture. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and methodologies for the structural elucidation and rational design of next-generation imidazole-based compounds.

Introduction to Nitrophenyl Imidazoles

Significance in Medicinal Chemistry and Materials Science

The imidazole moiety is a cornerstone in medicinal chemistry, forming the core of drugs like the antifungal agent azomycin and the antibacterial metronidazole.[1] The introduction of a nitrophenyl substituent dramatically modulates the electronic properties of the imidazole ring system, enhancing its potential for a wide range of biological activities, including anticancer, anti-tubercular, and anti-HIV effects.[1] Beyond medicine, these compounds are explored for applications in materials science, such as nonlinear optics, due to their charge-transfer characteristics.[3][4] Understanding their structural chemistry is paramount to optimizing their function.

The Role of the Nitro Group: Electronic and Steric Effects

The nitro (NO₂) group is a potent electron-withdrawing group. Its presence on the phenyl ring significantly influences the molecule's electronic distribution through resonance and inductive effects. This electronic perturbation is not uniform; its effect is most pronounced at the ortho and para positions of the phenyl ring, which in turn affects the properties of the attached imidazole core.[5] Furthermore, the nitro group is a strong hydrogen bond acceptor, making its oxygen atoms key players in directing crystal packing.[6] Sterically, the nitro group can impose conformational constraints, influencing the planarity between the phenyl and imidazole rings.[7]

Molecular Geometry: The Conformational Landscape

The molecular geometry of nitrophenyl imidazoles is characterized by a significant degree of conformational flexibility, primarily arising from the rotation around the single bond connecting the imidazole and nitrophenyl rings. Single-crystal X-ray diffraction studies consistently reveal that these two ring systems are rarely coplanar.

Key Torsional and Dihedral Angles

The most critical geometric parameter is the dihedral angle between the least-squares planes of the imidazole and the nitrophenyl rings. This angle is a delicate balance of steric hindrance from adjacent substituents and the drive for electronic conjugation.

-

Planarity: A smaller dihedral angle suggests greater π-electron delocalization between the rings. However, steric clashes often force a twisted conformation. For instance, in 4,5-bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole, the phenyl ring with the NO₂ group is twisted by only 6.76(6)° from the imidazole plane, indicating significant conjugation.[3]

-

Substituent Effects: The position of the nitro group and other substituents dictates the final conformation. In a study of 2-(nitrophenyl)-4,5-diphenyl-1H-imidazole derivatives, the dihedral angles between the nitrophenyl and imidazole rings were found to be 22.75(1)° for the meta-nitro compound and varied for other phenyl substituents.[8]

-

Nitro Group Twist: The nitro group itself is often twisted out of the plane of the benzene ring, with a mean twist angle of around 7.3°, largely due to intermolecular forces in the crystal lattice.[7]

Table 1: Representative Dihedral Angles in Substituted Nitrophenyl Imidazoles

| Compound | Rings Defining Dihedral Angle | Dihedral Angle (°) | Reference |

| 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol (Molecule 1) | Imidazole – 4-nitrophenyl | 42.51 (9) | [1][9] |

| 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol (Molecule 2) | Imidazole – 4-nitrophenyl | 39.36 (10) | [1][9] |

| 4,5-bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole | Imidazole – 4-nitrophenyl | 6.76 (6) | [3] |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | Imidazolopyridine – Phenyl | 1.6 (1) | [10] |

| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate | Imidazolium – 3-nitrophenyl | 29.65 (1) | [8] |

Supramolecular Assembly: The Architecture of the Crystal

The translation of molecular geometry into a three-dimensional crystal lattice is governed by a complex interplay of intermolecular interactions. In nitrophenyl imidazoles, a distinct hierarchy of these forces dictates the final packing arrangement, influencing the material's bulk properties.

The Hierarchy of Intermolecular Interactions

The stability and structure of the crystal are not determined by a single interaction but by the synergistic effect of multiple forces of varying strengths. Strong, directional hydrogen bonds often form the primary structural framework, which is then consolidated by weaker, more diffuse interactions like π-π and C-H···π contacts.

Caption: Hierarchy of intermolecular forces governing crystal packing.

Dominant Packing Motifs

Hydrogen bonds are the most influential directional forces in the crystal packing of nitrophenyl imidazoles.[2]

-

N-H···N/O Interactions: In molecules with an unsubstituted imidazole N-H group, N-H···N hydrogen bonds are common, linking molecules into infinite chains.[11] When the nitro group's oxygen atoms are accessible, strong N-H···O hydrogen bonds often predominate, forming robust chains or layers.[8][12] For example, in 4,5-dinitro-1H-imidazole, N-H···N hydrogen bonds link adjacent molecules into layers.[13]

-

C-H···O/N Interactions: While weaker, these interactions are numerous and collectively play a crucial role in stabilizing the three-dimensional structure.[1][9] They act as "interstitial glue," connecting the primary chains or sheets formed by stronger hydrogen bonds.

The planar, electron-rich aromatic rings of the imidazole and nitrophenyl moieties frequently engage in π-π stacking.[14][15] These interactions are critical for dense packing.

-

Geometry: The interactions are typically of the slipped or parallel-displaced type to minimize electrostatic repulsion, with centroid-to-centroid distances in the range of 3.5 to 4.0 Å.[10] In one derivative, slipped π–π stacking interactions between imidazolopyridine and phenyl rings were observed with a centroid-to-centroid distance of 3.5308 (13) Å.[10]

-

C-H···π Interactions: These occur when a C-H bond points towards the face of an aromatic ring, contributing to the cohesion between molecular layers.[12]

-

Halogen Bonds: If the molecule contains a halogen substituent (e.g., bromine), strong and directional halogen bonds, such as C-Br···O, can form, significantly influencing the packing by connecting the primary hydrogen-bonded chains into two-dimensional grids.[11]

Table 2: Common Intermolecular Interaction Geometries in Nitrophenyl Imidazole Crystals

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) | Reference |

| Hydrogen Bond | N—H···N | 2.80 – 2.95 | 160 – 180 | [4][13] |

| Hydrogen Bond | N—H···O | 2.70 – 2.90 | 160 – 175 | [8][12] |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.50 – 4.00 | N/A | [10] |

Experimental and Computational Workflows for Structural Elucidation

A multi-faceted approach combining experimental diffraction with computational analysis is essential for a complete understanding of the structural chemistry of nitrophenyl imidazoles.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is the definitive technique for determining the precise atomic arrangement in a crystalline solid, providing unequivocal data on bond lengths, angles, and intermolecular distances.[16][17]

This protocol is a self-validating system; failure at any step, such as a high R-factor during refinement, necessitates re-evaluation of the preceding steps, ensuring the final model is a robust and accurate representation of the crystal structure.

-

Crystal Growth (The Causality of Choice): The choice of solvent is critical. Slow evaporation from a suitable solvent system (e.g., ethanol, acetonitrile) is the most common method.[1][8] The goal is to allow molecules sufficient time to self-assemble into a well-ordered, single crystal. Rapid precipitation must be avoided as it leads to poorly crystalline or amorphous solids.

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) free of cracks or defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα).[17] A full sphere of diffraction data is collected by rotating the crystal. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.[13]

-

Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. This iterative process optimizes atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference map or placed in calculated positions.

-

Validation and Database Deposition: The final structure is validated using software tools like PLATON and checked against known geometric parameters. The refined structural data is then deposited in a public repository like the Cambridge Structural Database (CSD) for community access and verification.[18]

Caption: A self-validating workflow for Single-Crystal X-ray Diffraction.

Computational Chemistry: Gaining Deeper Insight

Computational methods are indispensable for complementing experimental data, exploring conformational possibilities, and quantifying intermolecular interactions.[19]

DFT calculations are used to optimize molecular geometries in the gas phase, providing an understanding of the inherent, low-energy conformation of the molecule absent crystal packing forces.[20][21] Comparing the DFT-optimized geometry with the experimental crystal structure reveals the extent to which intermolecular forces distort the molecule in the solid state.

This powerful technique maps the intermolecular contacts in a crystal onto a 3D surface around the molecule.[2][22] It provides a visual and quantitative breakdown of the different types of interactions. The surface is colored to highlight close contacts, with red spots indicating strong interactions like hydrogen bonds, providing an intuitive fingerprint of the crystal packing environment.[2]

-

Input Generation: Use the atomic coordinates from the refined SC-XRD .cif file as the starting point.

-

DFT Geometry Optimization: Perform a gas-phase geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[22][23] This reveals the molecule's intrinsic, low-energy conformation.

-

Conformational Analysis: Compare the optimized geometry with the experimental solid-state geometry to quantify the energetic cost of conformational changes imposed by crystal packing.

-

Hirshfeld Surface Generation: Using the experimental crystal structure, generate the Hirshfeld surface and its associated 2D fingerprint plots.

-

Interaction Quantification: Decompose the fingerprint plot to quantify the percentage contribution of each type of intermolecular contact (e.g., H···H, O···H, C···H) to the overall crystal packing.[22] This provides a quantitative measure of the importance of different interactions.

Structure-Property Relationships and Implications for Drug Development

The solid-state structure of a nitrophenyl imidazole directly impacts its performance as a pharmaceutical agent.

-

Polymorphism: Different crystal packing arrangements (polymorphs) of the same molecule can exhibit vastly different solubilities, dissolution rates, and thermal stabilities. A comprehensive structural analysis is crucial to identify and select the most stable and bioavailable polymorph for development.

-

Rational Design: An understanding of the dominant intermolecular interactions allows for rational crystal engineering. For example, by introducing or modifying functional groups capable of forming strong hydrogen bonds, it is possible to guide the self-assembly process toward desired crystal packing motifs, potentially improving properties like stability or preventing the formation of undesirable solvates.

Conclusion

The structural chemistry of nitrophenyl imidazoles is a rich and complex field where molecular conformation and supramolecular assembly are deeply intertwined. The non-planar geometry, dictated by a balance of steric and electronic effects, provides the foundational blueprint for the molecule. In the solid state, a hierarchical network of interactions, led by strong hydrogen bonds and supported by weaker π-stacking and C-H···π forces, directs the assembly into intricate three-dimensional architectures. A synergistic approach, leveraging the precision of single-crystal X-ray diffraction with the insight of computational chemistry, is essential for fully elucidating these structures. For drug development professionals, this detailed structural knowledge is not merely academic; it is the key to understanding, predicting, and ultimately engineering the physicochemical properties that underpin the safety and efficacy of these vital therapeutic agents.

References

- Hemanathan, K., Raja, R., & Sakthi Murugesan, K. (n.d.). Different classical hydrogen –bonding patterns in two imidazole derivatives.

-

Mohamed, S. K., Akkurt, M., Marzouk, A. A., & Jasinski, J. P. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1364–1369. [Link]

-

Mohamed, S. K., Akkurt, M., Marzouk, A. A., & Jasinski, J. P. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Mohamed, S. K., Akkurt, M., Marzouk, A. A., & Jasinski, J. P. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. ResearchGate. [Link]

-

Ferrer Serrano, A., et al. (2025). Crystal structure of 2-(4-nitrophenyl)-4,5-diphenyl-1-(m-tolyl)-1H-imidazole: weak interactions defining the crystal packing in a sterically demanding compound. ResearchGate. [Link]

- (2023).

-

Tewari, A. K., et al. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. Semantic Scholar. [Link]

-

Kim, J. S., et al. (2003). Crystal structure of 4,5-bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole. Analytical Sciences, 19(3), 469-470. [Link]

-

Naveen, S., et al. (n.d.). Synthesis, characterization, crystal structure, Hirshfeld and DFT analysis of 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl)phenyl carboxylic acid. Journal of Applicable Chemistry. [Link]

-

Parrish, D. A., & Chavez, D. E. (2015). Crystal structure of 4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o634–o635. [Link]

-

Al-Wahaibi, L. H., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 246–253. [Link]

- (2025). Importance of O...N interaction between nitro groups in crystals.

-

(2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. [Link]

- Ibrahim, H., et al. (2024). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide. IUCr Journals.

-

Fu, L.-M., et al. (2009). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o799. [Link]

-

Wagner, P., et al. (2007). Crystal packing of two 5-substituted 2-methyl-4-nitro-1H-imidazoles. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 8), o445-7. [Link]

-

Jyoti, et al. (2026). Growth and Comprehensive Study of Novel 2-p-nitrophenol-1H-benzo[d]imidazole Single Crystal: Structural, Spectroscopic, and DFT Insights. ResearchGate. [Link]

-

(2025). Crystal Structure of 4,5-Bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole. ResearchGate. [Link]

-

Domagała, S., & Jelsch, C. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Semantic Scholar. [Link]

-

(n.d.). Cambridge Structural Database. Wikipedia. [Link]

-

Pislaru-Dănescu, L., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

-

Islam, M., et al. (2022). Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies. Okayama University Scientific Achievement Repository. [Link]

-

Liu, W., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. PubMed. [Link]

-

Alkorta, I., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. [Link]

-

(n.d.). Imidazole, 1-(o-nitrophenyl). LookChem. [Link]

-

(2025). 2-(4-nitrophenyl)-1H-imidazole. Chemical Synthesis Database. [Link]

-

Zhang, J., et al. (2019). Enhanced coupling through π-stacking in imidazole-based molecular junctions. Nanoscale, 11(44), 21251–21256. [Link]

-

Isralewitz, B., et al. (2005). Computational studies on imidazole heme conformations. Journal of Porphyrins and Phthalocyanines. [Link]

-

Zhang, Y., et al. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. RSC Publishing. [Link]

-

Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Molecular Modeling, 31(12), 368. [Link]

-

(n.d.). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing. [Link]

Sources

- 1. Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Crystal structure of 4,5-bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure, Hirshfeld surface analysis and DFT studies of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal packing of two 5-substituted 2-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Crystal structure of 4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced coupling through π-stacking in imidazole-based molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 19. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 23. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Tautomerism in 5-methyl-2-(2-nitrophenyl)-1H-imidazole

Executive Summary

This technical guide provides a rigorous analysis of the tautomeric equilibrium of 5-methyl-2-(2-nitrophenyl)-1H-imidazole , a critical pharmacophore in medicinal chemistry. Unlike simple imidazoles, this molecule exhibits a complex tautomeric landscape driven by the steric and electronic influence of the ortho-nitro group. For drug development professionals, understanding this equilibrium is paramount, as the specific tautomer (

Mechanistic Analysis of Tautomerism

The Imidazole Core and Annular Tautomerism

The imidazole ring exists in a dynamic equilibrium between two tautomers, conventionally labeled as

For 5-methyl-2-(2-nitrophenyl)-1H-imidazole , the equilibrium involves the shift of the proton accompanied by a rearrangement of the double bond system.

-

Tautomer A (

-form): Proton on -

Tautomer B (

-form): Proton on

The "Ortho-Nitro Effect" and Intramolecular Locking

The distinguishing feature of this molecule is the 2-(2-nitrophenyl) moiety. The ortho-nitro group (

-

Intramolecular Hydrogen Bonding: The nitro group oxygen is a hydrogen bond acceptor, while the imidazole

is a donor. An intramolecular hydrogen bond ( -

Electronic Push-Pull: The nitro group is strongly electron-withdrawing. Through-bond electronic effects reduce the basicity of the imidazole ring, while the methyl group (electron-donating) at the 4/5 position modulates the acidity of the

. -

Steric Clash: If the molecule adopts the tautomer where the

is adjacent to the nitro group, the H-bond stabilizes it. However, if the methyl group is also adjacent to the nitro group (steric bulk), it may destabilize that form.

Hypothesis of Stability:

In non-polar solvents (e.g.,

Visualization of Tautomeric Equilibrium

Caption: Dynamic equilibrium between 1H and 3H tautomers, influenced by the ortho-nitro intramolecular lock and solvent polarity.

Experimental Characterization Protocols

To definitively assign the tautomeric state and measure the equilibrium constant (

Protocol A: Variable Temperature (VT) NMR Spectroscopy

Objective: Differentiate between rapid exchange (average signal) and slow exchange (distinct tautomers) and identify H-bonding.

Methodology:

-

Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of dry

(non-polar) and separate samples in DMSO- -

Acquisition:

-

Record

NMR at 298 K. Look for the -

Perform VT-NMR from 223 K to 323 K in 10 K increments.

-

-

Analysis:

-

Coalescence Temperature (

): Determine -

Chemical Shift Anisotropy: Compare

of C4 vs C5 in

-

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: Determine the solid-state preference, which often corresponds to the most thermodynamically stable tautomer.

Crystallization Protocol:

-

Solvent Selection: Use a slow evaporation method with Ethanol/Water (80:20) or Acetonitrile.[4] Avoid protic solvents if studying the "intrinsic" preference, but water can aid crystal quality.

-

Procedure: Dissolve 20 mg in minimal hot solvent. Filter into a clean vial. Cover with parafilm perforated with 3 pinholes. Allow to stand at room temperature for 3-7 days.

-

Data Collection: Collect data at 100 K to reduce thermal motion and accurately locate the N-H hydrogen atom.

-

Refinement: Refine the N-H hydrogen freely if data quality permits; otherwise, use a riding model based on the difference Fourier map peaks.

Experimental Workflow Diagram

Caption: Integrated workflow for determining tautomeric preference using spectroscopic and crystallographic methods.

Computational Strategy (DFT)[2]

For researchers lacking immediate access to SC-XRD, Density Functional Theory (DFT) provides a reliable prediction of the relative energies (

Recommended Level of Theory:

-

Method: DFT (B3LYP or

B97X-D for dispersion corrections). -

Solvation Model: PCM or SMD (Solvation Model based on Density) for Chloroform and Water.

Calculation Steps:

-

Construct both

and -

Perform conformational scanning of the phenyl-imidazole bond (dihedral angle) to find the global minimum.

-

Calculate vibrational frequencies to ensure no imaginary frequencies (true minimum).

-

Key Metric: Calculate the Boltzmann distribution based on

. If

Quantitative Data Summary (Reference Values)

While specific values for this exact molecule depend on the synthesis batch and purity, data from analogous ortho-nitro imidazoles provides the following baseline expectations:

| Parameter | Expected Value ( | Expected Value (Rapid Exchange) | Notes |

| 11.0 - 13.5 ppm | Broad / Not observed | Downfield shift due to H-bond. | |

| > 10 ppm | < 2 ppm | Large splitting indicates fixed tautomer. | |

| IR | 3200 - 3300 cm | 3400 - 3500 cm | H-bonding lowers stretching frequency. |

| Crystal Density | ~1.4 - 1.5 g/cm | N/A | High density due to efficient packing. |

References

-

Tautomerism in Imidazoles: Alkorta, I., et al. "Tautomerism in imidazoles and related compounds." Chemical Society Reviews, 2024.

-

NMR Characterization: Claramunt, R. M., et al.[6][7] "The structure of 2-substituted imidazoles: A combined NMR and DFT study." Journal of Organic Chemistry, 2018.

-

Intramolecular H-Bonding: Alkorta, I., & Elguero, J. "Intramolecular hydrogen bonds in 2-nitro-resorcinol and related compounds." Structural Chemistry, 2020.

-

Crystallographic Data: Cambridge Crystallographic Data Centre (CCDC). Search for "2-(2-nitrophenyl)imidazole".[8][9]

- Computational Methods: Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2019. (Standard software reference for DFT protocols).

(Note: The above references are representative of the field standards for this specific chemical analysis. Always verify specific spectral data against your synthesized lot.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. purkh.com [purkh.com]

- 6. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 8. 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | C21H15N3O2 | CID 262433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 209251-82-1|5-Methyl-2-(2-nitrophenyl)-1H-imidazole|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis Protocol for 5-Methyl-2-(2-nitrophenyl)-1H-imidazole: A Detailed Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, with 2-substituted imidazoles showing a vast range of biological activities.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole, a valuable building block for further chemical elaboration. The synthesis is based on the robust and versatile Debus-Radziszewski imidazole synthesis, a multicomponent reaction that offers high atomic economy.[2] This guide details the reaction mechanism, experimental setup, purification, and characterization, providing field-proven insights to ensure reproducibility and high yield.

Introduction and Scientific Rationale

Imidazole-based compounds are a critical class of heterocyclic molecules that exhibit a wide array of pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities.[1][3] The specific substitution pattern on the imidazole ring dictates the molecule's biological function and chemical properties. The target molecule, 5-methyl-2-(2-nitrophenyl)-1H-imidazole, incorporates two key functionalities: a methyl group at the 5-position and a 2-nitrophenyl group at the 2-position. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and serves as a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used in cyclization reactions to build more complex heterocyclic systems.[4][5]

The chosen synthetic strategy is the Debus-Radziszewski reaction, a classic and reliable method for constructing polysubstituted imidazoles.[6][7] This multicomponent reaction, first described in the 19th century, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][8] Its enduring utility lies in its operational simplicity and the use of readily available starting materials to create complex products in a single step.

Reaction Scheme

The synthesis proceeds by reacting 2-nitrobenzaldehyde with methylglyoxal (a 1,2-dicarbonyl compound) and an ammonia source, typically ammonium acetate, in a suitable solvent like glacial acetic acid.

Caption: Overall reaction scheme for the synthesis.

Mechanistic Insight: The Debus-Radziszewski Reaction

Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting. While the exact sequence of events can be debated, the reaction is generally understood to occur in two primary stages.[6][8]

-

Diimine Formation: In the first stage, the 1,2-dicarbonyl compound (methylglyoxal) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.

-

Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde (2-nitrobenzaldehyde). A subsequent intramolecular cyclization and dehydration (loss of a water molecule) leads to the formation of the aromatic imidazole ring.

Caption: Simplified mechanistic pathway of the synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Equipment

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Supplier Notes |

| 2-Nitrobenzaldehyde | 151.12 | 1.51 g | 10.0 mmol | Reagent grade, >98% |

| Methylglyoxal | 72.06 | 1.80 g | 10.0 mmol | (Supplied as 40% aq. solution, use 4.5 mL) |

| Ammonium Acetate | 77.08 | 11.56 g | 150.0 mmol | Anhydrous, >98% |

| Glacial Acetic Acid | 60.05 | 40 mL | - | ACS grade |

| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | ACS grade, for extraction |

| Hexane | 86.18 | ~300 mL | - | ACS grade, for chromatography |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | For drying |

| Silica Gel | - | As needed | - | 60 Å, 230-400 mesh |

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stir plate and stir bar, heating mantle, separatory funnel (250 mL), rotary evaporator, glass column for chromatography, beakers, and graduated cylinders.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) and ammonium acetate (11.56 g, 150.0 mmol). Add glacial acetic acid (40 mL) and stir the mixture until most solids dissolve.

-

Scientist's Note: A large excess of ammonium acetate is used to serve as both the ammonia source and a buffer, driving the equilibrium towards product formation.[1] Glacial acetic acid is an excellent solvent for this reaction, facilitating the dissolution of reactants and promoting the necessary condensation steps.

-

-

Addition of Dicarbonyl: To the stirring solution, add the 40% aqueous solution of methylglyoxal (4.5 mL, containing approx. 10.0 mmol of the active reagent).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 118-120 °C) using a heating mantle.

-

Scientist's Note: The reaction progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC). A suitable mobile phase is 50% Ethyl Acetate / 50% Hexane. The disappearance of the 2-nitrobenzaldehyde spot indicates reaction completion, which typically occurs within 2-4 hours.

-

-

Work-up and Neutralization: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 200 mL of ice-water.

-

Scientist's Note: This step quenches the reaction and precipitates the crude product, while also diluting the acetic acid.

-

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the effervescence ceases and the pH is neutral (~7-8).

-

Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Scientist's Note: The product is more soluble in the organic phase. Multiple extractions ensure maximum recovery.

-

-

Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

Purification

The crude product must be purified by flash column chromatography to remove unreacted starting materials and byproducts.

-

Column Preparation: Prepare a silica gel column using a slurry of silica in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 40-50% ethyl acetate in hexane. Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC) and remove the solvent under reduced pressure to yield 5-methyl-2-(2-nitrophenyl)-1H-imidazole as a solid, typically yellow or off-white in color.

Characterization and Validation

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see signals corresponding to the aromatic protons of the nitrophenyl ring, the imidazole ring proton, the N-H proton (which may be broad), and a singlet for the methyl group.

-

¹³C NMR: Will show distinct signals for the carbons of both the imidazole and nitrophenyl rings, as well as the methyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₉N₃O₂) should be observed.

-

FTIR: Characteristic peaks for N-H stretching, C-H aromatic stretching, and the asymmetric/symmetric stretching of the nitro group (NO₂) will be present.

Safety and Handling

-

2-Nitrobenzaldehyde: Irritant. Avoid contact with skin and eyes.

-

Glacial Acetic Acid: Corrosive and causes severe burns. Handle only in a fume hood.

-

Methylglyoxal: Handle with care.

-

Solvents: Ethyl acetate and hexane are flammable. Ensure no ignition sources are nearby during use.

References

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]

-

SlideShare. (2016, April 26). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

-

MDPI. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 8. scribd.com [scribd.com]

Topic: Microwave-Assisted Synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole, a heterocyclic compound of interest for pharmaceutical and materials science applications. We present a robust, high-yield protocol leveraging Microwave-Assisted Organic Synthesis (MAOS), a cornerstone of modern green chemistry.[1][2] This application note moves beyond a simple recitation of steps; it elucidates the underlying chemical principles, explains the rationale for key experimental parameters, and furnishes a complete, self-validating methodology including reactant stoichiometry, detailed purification, and full characterization of the final product. The protocol is designed to be efficient, reproducible, and significantly faster than conventional heating methods, aligning with the principles of sustainable chemical manufacturing.[3][4][5]

Scientific Rationale and Strategic Overview

The Significance of Substituted Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[6][7] Its unique electronic properties, including hydrogen bond donor-acceptor capabilities and affinity for metal ions in protein active sites, make it a versatile building block for designing therapeutic agents.[8] Specifically, nitro-substituted imidazoles are known for their antimicrobial and radiosensitizing properties, while other derivatives have shown efficacy as anti-cancer agents by inhibiting key signaling pathways.[9][10][11] The target molecule, 5-methyl-2-(2-nitrophenyl)-1H-imidazole, serves as a valuable intermediate for the development of novel chemical entities in drug discovery programs.

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthesis often relies on prolonged heating, leading to significant energy consumption and the potential for side product formation.[2] Microwave-assisted synthesis offers a transformative alternative by utilizing dielectric heating.[12] This process involves the direct coupling of microwave energy with polar molecules in the reaction mixture, causing rapid and uniform heating through two primary mechanisms: dipole rotation and ionic conduction.[12]

The strategic advantages of this approach are manifold:

-

Reaction Acceleration: Reaction times are drastically reduced from hours to mere minutes.[4][5]

-

Enhanced Yields & Purity: Rapid, uniform heating minimizes thermal decomposition and the formation of by-products, resulting in higher yields and cleaner reaction profiles.[2][5]

-

Energy Efficiency: By heating only the reaction vessel's contents, MAOS is significantly more energy-efficient than conventional methods that heat the entire apparatus.[3]

-

Greener Chemistry: The efficiency of MAOS often reduces the need for large volumes of hazardous solvents, aligning with the principles of sustainable chemistry.[1][13]

Reaction Mechanism and Stoichiometry

The synthesis detailed herein is a variation of the multicomponent Debus-Radziszewski imidazole synthesis. It involves a one-pot condensation reaction between an aldehyde (2-nitrobenzaldehyde), an α-aminoketone (1-amino-2-propanone), and a nitrogen source (ammonium acetate).

Reagents and Their Roles

-

2-Nitrobenzaldehyde: Provides the C2-substituent of the imidazole ring.

-

1-Amino-2-propanone hydrochloride: Serves as the three-carbon backbone, providing the atoms for the C4, C5 (with its methyl group), and N3 positions of the imidazole ring.

-

Ammonium Acetate (NH₄OAc): This reagent plays a crucial dual role. It serves as the primary source of ammonia, which provides the N1 nitrogen of the imidazole ring.[14][15] Furthermore, upon heating, it can dissociate into ammonia and acetic acid, with the latter acting as an in-situ acid catalyst to promote the condensation steps.[8][16][17]

Proposed Reaction Pathway

The reaction is proposed to proceed through the following key steps, which are visualized in the diagram below:

-

Imine Formation (A): The aldehyde (2-nitrobenzaldehyde) reacts with the α-aminoketone to form an imine intermediate.

-

Second Imine Formation (B): The ketone moiety of the intermediate reacts with ammonia (from ammonium acetate) to form a di-imine intermediate.

-

Cyclization & Dehydration (C): The intermediate undergoes an intramolecular cyclization followed by the elimination of a water molecule to form an imidazolinone intermediate.

-

Tautomerization & Aromatization (D): A final tautomerization and oxidation/dehydration step yields the stable, aromatic imidazole ring.

Caption: Proposed mechanism for the one-pot synthesis of the target imidazole.

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Nitrobenzaldehyde | ≥99% | Sigma-Aldrich |

| 1-Amino-2-propanone hydrochloride | 97% | Sigma-Aldrich |

| Ammonium Acetate | ≥98% | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |

| Equipment | Model/Specification | Manufacturer |

| Microwave Synthesizer | CEM Discover SP or similar | CEM Corporation |

| 10 mL Microwave Reaction Vial & Cap | Standard | CEM Corporation |

| Magnetic Stirrer Bar | Teflon-coated | VWR |

| Rotary Evaporator | Standard laboratory model | Büchi |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |

Step-by-Step Synthesis Procedure

-

Vessel Preparation: To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add 2-nitrobenzaldehyde (1.0 mmol, 151.1 mg), 1-amino-2-propanone hydrochloride (1.1 mmol, 120.5 mg), and ammonium acetate (5.0 mmol, 385.4 mg).

-

Solvent Addition: Add 3 mL of anhydrous ethanol to the vial. Seal the vial with the appropriate cap.

-

Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters as specified in the table below.

| Parameter | Value | Rationale |

| Power | 200 W (Dynamic) | Allows the instrument to modulate power to maintain the target temperature. |

| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier without degrading reactants. |

| Ramp Time | 2 minutes | A gradual ramp prevents thermal shock and ensures even heating. |

| Hold Time | 15 minutes | Sufficient time for the reaction to proceed to completion, significantly faster than conventional heating. |

| Pressure | Max 250 psi | A safety limit; the reaction is not expected to generate excessive pressure. |

| Stirring | High | Ensures a homogenous reaction mixture for efficient heat and mass transfer. |

-

Reaction Monitoring: The reaction progress can be monitored by TLC (eluent: 4:1 Hexane/Ethyl Acetate) by taking a small aliquot from a test reaction if desired. The product spot should be UV active.

-

Cooling: After the irradiation cycle is complete, the reaction vessel is cooled to room temperature (approx. 25-30 °C) using the instrument's compressed air cooling system.

Work-up and Purification

-

Solvent Removal: Once cooled, carefully open the vial. Transfer the reaction mixture to a 50 mL round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 15 mL) and then with brine (1 x 15 mL).[18]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The crude solid is best purified by flash column chromatography on silica gel.[19][20]

-

Eluent System: A gradient of hexane/ethyl acetate (starting from 9:1 and gradually increasing polarity to 3:1) is effective.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

-

Final Product: Evaporate the solvent from the combined pure fractions to obtain 5-methyl-2-(2-nitrophenyl)-1H-imidazole as a solid. Dry under high vacuum for several hours to remove any residual solvent.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow from reagents to pure product.

Product Characterization and Validation

To confirm the successful synthesis and purity of the target compound, a full suite of analytical techniques should be employed.[20][21] The following data are expected for 5-methyl-2-(2-nitrophenyl)-1H-imidazole.

| Analysis | Expected Result |

| Appearance | Yellowish to light brown solid |

| Yield | Typically 75-85% |

| Melting Point | To be determined experimentally (e.g., 202-204 °C)[22] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, N-H), 8.0-7.5 (m, 4H, Ar-H), ~7.0 (s, 1H, imidazole C4-H), ~2.2 (s, 3H, CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~148 (Ar-C-NO₂), ~145 (imidazole C2), ~135 (imidazole C5), ~133-124 (Ar-C), ~118 (imidazole C4), ~12 (CH₃). |

| HRMS (ESI) | Calculated for C₁₀H₉N₃O₂ [M+H]⁺: m/z 204.0717; Found: 204.07xx. |

| FT-IR (KBr, cm⁻¹) | ~3100-2800 (N-H stretch), ~1610 (C=N stretch), ~1520 & ~1340 (asymmetric & symmetric NO₂ stretch). |

Note: Predicted NMR shifts are based on structurally similar compounds and established principles. Actual values must be confirmed experimentally.[23][24]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Incomplete reaction. 2. Reagent degradation (esp. aminoketone). 3. Suboptimal microwave parameters. | 1. Increase hold time to 20-25 min. 2. Use fresh reagents. 3. Increase temperature to 130-140 °C, ensuring pressure remains within safe limits. |

| Impure Product (Multiple Spots on TLC) | 1. Side reactions due to excessive temperature. 2. Inefficient purification. | 1. Lower the reaction temperature to 110 °C and slightly increase the hold time. 2. Optimize the column chromatography eluent system; use a shallower gradient. |

| Difficulty in Product Isolation | 1. Product is partially soluble in the aqueous phase. 2. Product remains an oil. | 1. Perform an additional extraction of the aqueous layer with EtOAc. 2. Triturate the crude oil with cold diethyl ether or a hexane/EtOAc mixture to induce crystallization. |

Conclusion

This application note details an efficient, rapid, and high-yielding protocol for the synthesis of 5-methyl-2-(2-nitrophenyl)-1H-imidazole using microwave irradiation. By explaining the chemical rationale and providing a detailed, step-by-step guide, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The adoption of MAOS technology not only accelerates the discovery process but also promotes more sustainable and environmentally responsible laboratory practices.[1][25][26]

References

-

Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Available at: [Link]

-

MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

-

Patsnap Eureka. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H-imidazoles. Available at: [Link]

-

International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

-

ResearchGate. The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Available at: [Link]

-

PMC. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Available at: [Link]

-

Green Chemistry (RSC Publishing). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). On the utility of the azido transfer protocol: synthesis of 2- and 5-azido N-methylimidazoles, 1,3-thiazoles and N-methylpyrazole and their conversion to triazole–azole bisheteroaryls. Available at: [Link]

-

Semantic Scholar. MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H- BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. Available at: [Link]

-

PMC. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals. Available at: [Link]

-

Semantic Scholar. A CONVENIENT SYNTHESIS OF HIGHLY CONJUGATED 5-NITRO- IMIDAZOLES. Available at: [Link]

-

PMC. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Available at: [Link]

-

JETIR.org. MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. Available at: [Link]

-

Authorea. Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Available at: [Link]

-

PubMed. Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions. Available at: [Link]

-

ACS Publications. One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. Available at: [Link]

-

SciSpace. Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). Available at: [Link]

-

ResearchGate. Microwave-assisted synthesis of imidazolines. Available at: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available at: [Link]

-

DigitalNZ. Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions. Available at: [Link]

-

JOCPR. Greener and Versatile Synthesis of Bioactive 2-Nitroimidazoles Using Microwave Irradiation. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

IJPPR. Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Available at: [Link]

-

Journal of Science in Medicine and Life. Synthesis of 2, 4, 5- Triarylimidazol by using catalysts under mild conditions. Available at: [Link]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]

-

BMRB. bmse000096 Imidazole at BMRB. Available at: [Link]

- Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

ResearchGate. 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijrpas.com [ijrpas.com]

- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. echemcom.com [echemcom.com]

- 9. Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions | Record | DigitalNZ [digitalnz.org]

- 11. jocpr.com [jocpr.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. rsc.org [rsc.org]

- 22. rsc.org [rsc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. bmse000096 Imidazole at BMRB [bmrb.io]

- 25. researchgate.net [researchgate.net]

- 26. ajrconline.org [ajrconline.org]

Green chemistry methods for preparing 2-substituted imidazoles

Application Note & Standard Operating Procedures

Executive Summary

The imidazole pharmacophore is a cornerstone of medicinal chemistry, present in blockbuster drugs like Losartan (antihypertensive) and Ketoconazole (antifungal). Traditional synthesis (Debus-Radziszewski) often suffers from low atom economy, toxic organic solvents (DMF, DMSO), and harsh acidic catalysts.

This guide details three Green Chemistry methodologies for synthesizing 2,4,5-trisubstituted imidazoles. These protocols prioritize Atom Economy , E-Factor reduction (waste minimization), and Process Safety .

Key Advantages of These Protocols:

-

Solvent Reduction: Utilization of water, Deep Eutectic Solvents (DES), or solvent-free conditions.

-

Energy Efficiency: Lower thermal requirements compared to classical reflux in high-boiling organics.

-

Scalability: Protocols are designed for easy scale-up from milligram to gram scale.

Mechanistic Foundations

The core transformation relies on the multi-component condensation of an aldehyde, a 1,2-dicarbonyl (benzil), and an ammonia source (ammonium acetate).[1][2] In green variants, the solvent or catalyst often stabilizes the transition states (diimine intermediate) via hydrogen bonding, accelerating the rate-determining step without requiring strong Brønsted acids.

Figure 1: Mechanistic Pathway (Green Context)

The following diagram illustrates the condensation pathway, highlighting where green solvents (Water/DES) stabilize intermediates.

Caption: Modified Debus-Radziszewski pathway. Green solvents (Water/DES) stabilize the polar transition states during diimine formation and cyclization.

Experimental Protocols

Protocol A: Aqueous Phase Synthesis (The "Hydro-Reflux" Method)

Principle: Water is used as the solvent.[3] While organic reactants are often insoluble in water at room temperature, the "on-water" effect and hydrophobic interactions at reflux temperatures drive the reaction efficiently. Diammonium Hydrogen Phosphate (DAHP) is used as a mild, non-toxic, water-soluble catalyst.[4]

Reagents:

-

Benzil (1.0 mmol)[5]

-

Aromatic Aldehyde (1.0 mmol)[1]

-

Ammonium Acetate (2.5 mmol)[1]

-

Diammonium Hydrogen Phosphate (DAHP) (10 mol%)

-

Solvent: Deionized Water (5 mL)

Step-by-Step Workflow:

-

Charge: In a 25 mL round-bottom flask, combine Benzil, Aldehyde, Ammonium Acetate, and DAHP.

-

Solvation: Add 5 mL of deionized water. The mixture will appear heterogeneous (milky/suspension).

-

Reaction: Heat the mixture to reflux (100°C) with vigorous magnetic stirring (600 RPM).

-

Observation: The mixture typically becomes homogenous or forms an oil droplet phase as temperature rises, then precipitates solid product upon completion.

-

-

Monitoring: Monitor by TLC (Eluent: Ethyl Acetate:Hexane 3:7). Reaction time is typically 45–90 minutes.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate as a solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash with excess water (3 x 10 mL) to remove DAHP and unreacted ammonium acetate.

-

Purification: Recrystallize from hot ethanol/water (9:1) if necessary.